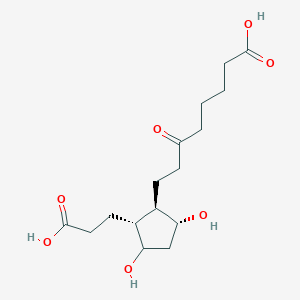
9alpha,11alpha-Dihydroxy-15-oxo-2,3,4,5-tetranor-prostan-1,20-dioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9alpha,11alpha-Dihydroxy-15-oxo-2,3,4,5-tetranor-prostan-1,20-dioic acid is a chemical compound with the molecular formula C16H26O7 and a molecular weight of 330.37 g/mol . . This compound is significant in various biochemical and physiological processes.
準備方法
The synthesis of 9alpha,11alpha-Dihydroxy-15-oxo-2,3,4,5-tetranor-prostan-1,20-dioic acid involves multiple steps, typically starting from prostaglandin F2α. The synthetic route includes oxidation and hydrolysis reactions under controlled conditions . Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
9alpha,11alpha-Dihydroxy-15-oxo-2,3,4,5-tetranor-prostan-1,20-dioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific positions on the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
9alpha,11alpha-Dihydroxy-15-oxo-2,3,4,5-tetranor-prostan-1,20-dioic acid has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for studying prostaglandin metabolism.
Biology: The compound is studied for its role in various biological processes, including inflammation and reproductive physiology.
Medicine: It is used in research related to prostaglandin-related diseases and conditions.
Industry: The compound is utilized in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 9alpha,11alpha-Dihydroxy-15-oxo-2,3,4,5-tetranor-prostan-1,20-dioic acid involves its interaction with specific molecular targets and pathways. It acts as a metabolite of prostaglandin F2α, influencing various physiological processes such as inflammation and smooth muscle contraction. The compound’s effects are mediated through its binding to prostaglandin receptors and subsequent activation of intracellular signaling pathways .
類似化合物との比較
9alpha,11alpha-Dihydroxy-15-oxo-2,3,4,5-tetranor-prostan-1,20-dioic acid can be compared with other similar compounds, such as:
Prostaglandin F2α: The parent compound from which it is derived.
Prostaglandin E2: Another prostaglandin with different physiological effects.
Prostaglandin D2: Known for its role in allergic reactions and sleep regulation.
The uniqueness of this compound lies in its specific metabolic pathway and its role as a major urinary metabolite of prostaglandin F2α .
特性
分子式 |
C16H26O7 |
|---|---|
分子量 |
330.37 g/mol |
IUPAC名 |
8-[(1R,2R,5R)-2-(2-carboxyethyl)-3,5-dihydroxycyclopentyl]-6-oxooctanoic acid |
InChI |
InChI=1S/C16H26O7/c17-10(3-1-2-4-15(20)21)5-6-11-12(7-8-16(22)23)14(19)9-13(11)18/h11-14,18-19H,1-9H2,(H,20,21)(H,22,23)/t11-,12-,13-,14?/m1/s1 |
InChIキー |
IGRHJCFWWOQYQE-ZHZAVPAVSA-N |
異性体SMILES |
C1[C@H]([C@@H]([C@H](C1O)CCC(=O)O)CCC(=O)CCCCC(=O)O)O |
正規SMILES |
C1C(C(C(C1O)CCC(=O)O)CCC(=O)CCCCC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



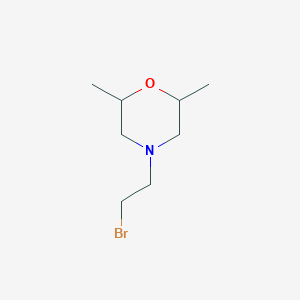
![(4-methyl-1-piperazinyl)[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Methanone](/img/structure/B12338220.png)
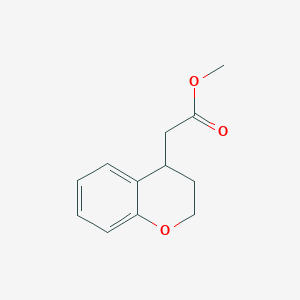
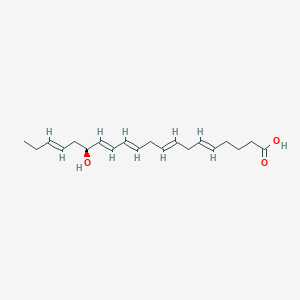
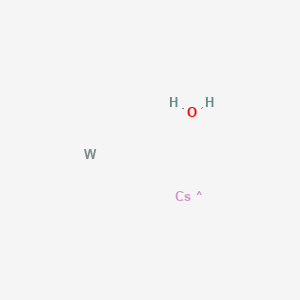
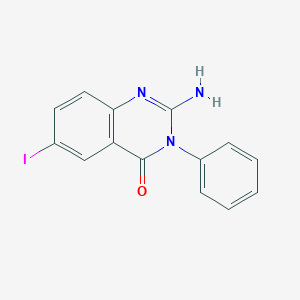
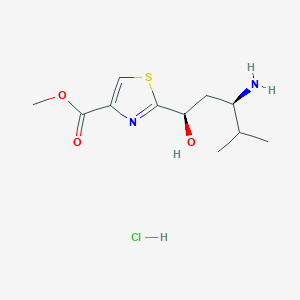
![Ethyl 3-iodopyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B12338261.png)
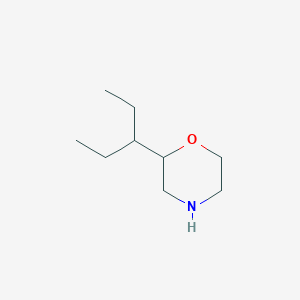
![2-(4'-(3-Methyl-4-(phenylsulfonamido)isoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12338266.png)

![Methyl 3-bromo-5H-pyrido[3,2-b]indole-7-carboxylate](/img/structure/B12338276.png)

